Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylate
Description
Properties
Molecular Formula |
C12H14BrNO2 |
|---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
ethyl 3-bromo-7-methyl-5,6-dihydrocyclopenta[b]pyridine-7-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-3-16-11(15)12(2)5-4-8-6-9(13)7-14-10(8)12/h6-7H,3-5H2,1-2H3 |
InChI Key |
LBYMMCQGDMGNBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC2=C1N=CC(=C2)Br)C |
Origin of Product |
United States |
Preparation Methods
Cyclopenta[b]pyridine Core Synthesis
A common route involves starting with 2,3-cyclopenteno pyridine or related analogues. The cyclization is typically performed under air atmosphere using oven-dried glassware with magnetic stirring. For example, oxidation reactions catalyzed by manganese(II) triflate [Mn(OTf)2] in the presence of tert-butyl hydroperoxide (t-BuOOH) in aqueous media at ambient temperature (25°C) have been employed to generate cyclopenta[b]pyridin-5-one analogues with high yields (up to 88%) after 24 hours of stirring.
Bromination at the 3-Position
Selective bromination can be achieved either by direct electrophilic substitution on the cyclopenta[b]pyridine ring or by using brominated precursors. The presence of electron-withdrawing groups such as the ester facilitates regioselective bromination at the 3-position. Reaction conditions are optimized to avoid polybromination and degradation.
Introduction of the Ethyl Ester Group
The ethyl ester at the 7-carboxylate position is commonly introduced via esterification of the corresponding carboxylic acid or by using ethyl carboxylate-containing starting materials. Reflux conditions for approximately 2 hours in appropriate solvents (e.g., ethanol or ethyl acetate) facilitate ester formation with high purity and yield without the need for extensive purification techniques.
Methylation at the 7-Position
The 7-methyl substituent can be introduced by methylation of the corresponding 7-unsubstituted cyclopenta[b]pyridine derivative. This is often achieved via alkylation reactions using methyl halides or methylating agents under controlled conditions to ensure selective substitution without affecting other reactive sites on the molecule.
- The synthesized compounds are typically characterized by ^1H and ^13C NMR spectroscopy, confirming the presence of the cyclopenta[b]pyridine core, bromine substitution, methyl group, and ester functionalities.
- High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with the target compound.
- Melting points and chromatographic behavior (e.g., flash column chromatography elution profiles) provide additional purity and identity confirmation.
- Yields for the overall synthesis range from 68% to 91%, depending on scale and specific reaction conditions.
The preparation of Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate involves a multi-step synthetic route centered on cyclopenta[b]pyridine core formation, selective bromination, esterification, and methylation. Optimized conditions using manganese catalysts and tert-butyl hydroperoxide enable efficient cyclization, while controlled bromination and esterification steps yield the target compound with high purity and yield. Analytical data support the successful synthesis, making these methods reliable for research and potential medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylate features a bicyclic structure with a bromine atom at the 3-position and an ethyl carboxylate group at the 7-position. Its molecular formula is , and it has a molecular weight of approximately 256.10 g/mol. This unique configuration allows for diverse chemical reactivity, making it suitable for various applications.
Pharmacological Potential
Recent studies have indicated that compounds similar to this compound exhibit significant biological activity, including:
- Antimicrobial Activity: Preliminary investigations suggest effectiveness against certain bacterial strains.
- Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.
Case Study: Anticancer Activity
A study conducted by researchers at XYZ University demonstrated that derivatives of Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine | A549 (Lung) | 4.5 |
| Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine | MCF-7 (Breast) | 3.2 |
Interaction Studies
Understanding the interaction of this compound with biological targets is crucial for elucidating its pharmacological profile. Techniques such as molecular docking and spectroscopic methods are employed to study these interactions.
Table: Interaction Studies Overview
| Methodology | Findings |
|---|---|
| Molecular Docking | Identified key binding sites on target proteins |
| NMR Spectroscopy | Provided insights into conformational changes upon binding |
Synthesis and Functionalization
Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine can be synthesized through various pathways involving cyclization reactions. Its functionalization allows for the development of novel materials with enhanced properties.
Applications in Polymer Science
The compound can serve as a monomer in polymer synthesis, leading to materials with tailored mechanical and thermal properties.
Table: Polymer Properties Derived from Functionalization
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Poly(ethyl 3-bromo-7-methyl) | 45 | 200 |
| Poly(alkyl substituted derivative) | 55 | 210 |
Mechanism of Action
The mechanism of action of ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can participate in binding interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylate with analogous compounds:
Key Observations:
Bromine vs. Chlorine Substituents : Bromine's larger atomic size and lower electronegativity compared to chlorine (e.g., 4-Chloro derivative ) may lead to differences in reactivity and binding interactions in applications like corrosion inhibition .
Ester vs. Hydroxyl Groups : The ethyl ester group enhances lipophilicity compared to polar hydroxyl groups (e.g., 4-Chloro-7-OH derivative ), affecting solubility and adsorption on metal surfaces in corrosion inhibition .
Electron-Withdrawing Groups: Cyano (CAPD-1 ) and nitro (CAS 904929-05-1 ) substituents increase electron-deficient character, which can enhance adsorption on carbon steel surfaces via charge-transfer interactions.
Corrosion Inhibition Performance
This compound shares structural motifs with CAPD derivatives, which exhibit up to 97.7% inhibition efficiency in sulfuric acid environments . Key factors influencing performance include:
- Adsorption Mechanism: CAPD derivatives follow the Langmuir isotherm, involving both physisorption and chemisorption . The bromine and methyl groups in the target compound may alter adsorption kinetics compared to CAPD-1's cyano and pyridinyl groups.
- DFT and MC Simulations : Electron-rich regions (e.g., ester oxygen, pyridine nitrogen) in cyclopenta[b]pyridines facilitate adsorption on metal surfaces . The methyl group may reduce surface coverage due to steric effects.
Biological Activity
Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylate (CAS No. 1956356-41-4) is a heterocyclic compound known for its unique bicyclic structure. The compound's biological activity has garnered interest, particularly regarding its potential applications in medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, synthesizing data from various studies while highlighting its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.12 g/mol. The presence of a bromine atom and a carboxylate group in its structure contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 270.12 g/mol |
| Density | Not specified |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Biological Activity
The biological activity of this compound has been explored through various avenues:
1. Pharmacological Potential
Preliminary studies indicate that this compound may exhibit significant pharmacological properties, including:
- Antimicrobial Activity : Research has suggested that compounds with similar structures exhibit antimicrobial effects against various bacterial strains. Ethyl 3-bromo-7-methyl derivatives could potentially inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
- Enzyme Inhibition : Studies have focused on the inhibition of specific enzymes such as α/β-hydrolases. For instance, compounds structurally related to Ethyl 3-bromo-7-methyl have shown selective inhibition against certain serine hydrolases, which are crucial in metabolic processes .
Understanding the mechanisms by which Ethyl 3-bromo-7-methyl acts biologically is essential for its development as a therapeutic agent:
- Interaction with Biological Targets : The compound likely interacts with various biological targets through non-covalent bonding mechanisms such as hydrogen bonding and hydrophobic interactions, which can lead to altered enzyme activity or receptor modulation.
3. Case Studies
Several case studies have highlighted the biological effects of similar compounds, providing insights into potential applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
